Abrucomstat

Methane mitigation Ruminant nutrition Greenhouse gas

Abrucomstat (3-Nitrooxypropanol, 3-NOP) is a small-molecule inhibitor of methyl-coenzyme M reductase (MCR), the nickel enzyme that catalyzes the final step of methanogenesis in rumen archaea. With a molecular weight of 121.09 g/mol, it is one of the most well-characterized synthetic methane inhibitors in agricultural science, demonstrating oral activity and consistent efficacy in reducing enteric methane emissions in both beef and dairy cattle.

Molecular Formula C3H7NO4
Molecular Weight 121.09 g/mol
CAS No. 100502-66-7
Cat. No. B8240637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAbrucomstat
CAS100502-66-7
Molecular FormulaC3H7NO4
Molecular Weight121.09 g/mol
Structural Identifiers
SMILESC(CO)CO[N+](=O)[O-]
InChIInChI=1S/C3H7NO4/c5-2-1-3-8-4(6)7/h5H,1-3H2
InChIKeyPTMLFFXFTRSBJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Abrucomstat (3-Nitrooxypropanol, CAS 100502-66-7): A Benchmark Methyl Coenzyme M Reductase Inhibitor for Methane Mitigation Research in Ruminants


Abrucomstat (3-Nitrooxypropanol, 3-NOP) is a small-molecule inhibitor of methyl-coenzyme M reductase (MCR), the nickel enzyme that catalyzes the final step of methanogenesis in rumen archaea [1]. With a molecular weight of 121.09 g/mol, it is one of the most well-characterized synthetic methane inhibitors in agricultural science, demonstrating oral activity and consistent efficacy in reducing enteric methane emissions in both beef and dairy cattle . The compound is the active ingredient in the commercial feed additive Bovaer® and has been approved for use in multiple jurisdictions, supported by over a decade of peer-reviewed research [2]. Its mode of action, safety profile, and dose-response relationship have been extensively validated, establishing Abrucomstat as a critical tool for greenhouse gas mitigation studies and as a reference standard for evaluating novel anti-methanogenic candidates [3].

Abrucomstat Procurement: Why Not All Methane Inhibitors Are Interchangeable in Research and Application


The selection of a methane inhibitor for ruminant studies or commercial use requires precise consideration of mechanism, specificity, and validated in vivo outcomes. While several compounds (e.g., bromoethanesulfonate, nitrates, macroalgae extracts) have demonstrated anti-methanogenic activity, their modes of action, impact on rumen fermentation, and safety profiles differ markedly [1]. Abrucomstat (3-NOP) is distinguished by its highly specific, mechanism-based inhibition of methyl-coenzyme M reductase (MCR) that directly targets the final catalytic step without broadly disrupting rumen microbial ecology [2]. In contrast, halogenated analogs like BES or bromoform exhibit lower MCR specificity (or act via different pathways) and may introduce unintended effects on fermentation or animal health [3]. Furthermore, the extensive meta-analytical and regulatory data underpinning 3-NOP's dose-efficacy relationship and safety in target species provides a level of reproducibility and confidence that generic substitutes lack [4]. For scientific rigor and operational predictability, these differences preclude simple in-class substitution.

Abrucomstat vs. Alternatives: Quantifiable Differentiation in Methane Mitigation, Potency, and Specificity


In Vivo Methane Reduction Efficacy: Abrucomstat (3-NOP) vs. Macroalgae (Asparagopsis spp.) in Dairy and Beef Cattle

A comprehensive meta-analysis of 30 in vivo studies (83 treatments) demonstrates that Abrucomstat (3-NOP) supplementation reduces methane (CH4) yield by 25.9% in beef cattle and 26.4% in dairy cattle at the recommended dose of 60 mg 3-NOP/kg dry matter intake (DMI) [1]. In contrast, while macroalgae (Asparagopsis spp.) can achieve higher maximum reductions (22–75%), its efficacy is highly variable and dependent on bromoform content, with potential residue concerns [2]. Abrucomstat offers a more consistent and predictable response, with a clear dose-response relationship (P < 0.0001) that is less sensitive to dietary composition than macroalgal inhibitors [3].

Methane mitigation Ruminant nutrition Greenhouse gas

MCR Inhibition Potency: Abrucomstat (3-NOP) Demonstrates Higher Specificity than Bromoethanesulfonate (BES)

Abrucomstat (3-NOP) inhibits methyl-coenzyme M reductase (MCR) with an in vitro IC50 of 0.1 µmol/L, representing a 4-fold higher potency compared to the classic MCR inhibitor bromoethanesulfonate (BES; IC50 = 0.4 µmol/L) [1]. This potency advantage translates to lower effective concentrations in vivo, reducing the risk of off-target effects on non-methanogenic rumen bacteria. Notably, 3-NOP's mechanism involves specific oxidation of the Ni(I) active site of MCR, whereas BES acts as a competitive inhibitor of methyl-coenzyme M and exhibits less selectivity, potentially affecting other sulfonate-utilizing pathways [2].

Enzyme inhibition Methyl-coenzyme M reductase Archaea

Preservation of Rumen Fermentation Parameters: Abrucomstat (3-NOP) vs. Nitrate-Based Inhibitors

Unlike nitrate-based methane inhibitors, which can significantly alter rumen volatile fatty acid (VFA) profiles and reduce feed digestibility, Abrucomstat (3-NOP) has been shown to maintain normal fermentation parameters. In vitro studies reveal that while nitrates reduce total VFA production by 46–66%, 3-NOP supplementation (at effective methane-reducing doses) does not impair total VFA concentration or the acetate-to-propionate ratio [1]. Furthermore, meta-analyses confirm that 3-NOP reduces methane without negatively affecting milk yield or dry matter intake in dairy cows [2]. This preservation of rumen function is critical for maintaining animal productivity while mitigating greenhouse gas emissions.

Rumen fermentation Volatile fatty acids Animal productivity

Regulatory-Validated Safety Profile: Abrucomstat (3-NOP) vs. Unapproved Experimental Inhibitors

Abrucomstat (3-NOP) is the only methyl-coenzyme M reductase inhibitor with formal regulatory approval as a feed additive in multiple jurisdictions, including the EU (EFSA, 2022) and the USA (FDA, 2024) [1]. The EFSA concluded, after reviewing a comprehensive dossier based on over 10 years of research, that 3-NOP is safe for dairy cows, consumers, and the environment when used as indicated [2]. In contrast, other MCR inhibitors such as bromoethanesulfonate (BES) and bromoform (from Asparagopsis) lack this level of regulatory scrutiny and are not approved for commercial use in food-producing animals due to concerns about residues, toxicity, or long-term safety [3]. The absence of a regulatory framework for alternatives introduces significant uncertainty and liability in research or field applications.

Feed additive safety Regulatory approval Toxicology

Abrucomstat (3-NOP) Procurement: Optimal Research and Industrial Use Cases Based on Evidence


Greenhouse Gas Mitigation Studies Requiring Consistent, Dose-Dependent Methane Reduction

Researchers investigating enteric methane mitigation strategies in beef or dairy cattle should select Abrucomstat when a predictable, dose-responsive reduction in CH4 yield is required. Meta-analytical evidence confirms a 26% reduction at the standard 60 mg/kg DMI dose, with a clear dose-response relationship (P < 0.0001) that is less sensitive to dietary fiber than macroalgal alternatives [1]. This consistency is essential for studies aiming to quantify greenhouse gas savings or model the impact of mitigation practices at farm or regional scales.

Mechanistic Studies of Methanogenesis and Rumen Microbial Ecology

Abrucomstat's specific, mechanism-based inhibition of MCR (IC50 = 0.1 µM) makes it the preferred tool for dissecting the role of methanogenic archaea in rumen fermentation without broadly perturbing other microbial populations [2]. Unlike broad-spectrum inhibitors like BES or nitrate, 3-NOP selectively inactivates the Ni(I) active site of MCR, allowing researchers to study hydrogen flow, alternative electron sinks, and microbial community shifts with minimal confounding effects [3]. This specificity is critical for high-resolution metagenomic and metabolomic analyses of rumen function.

Field Trials and On-Farm Demonstrations of Methane Mitigation Technologies

For field-based research or pilot commercial deployments, Abrucomstat offers a unique combination of proven efficacy and regulatory clearance. It is the only MCR inhibitor approved as a feed additive in major markets, with EFSA and FDA validation of its safety for target animals, consumers, and the environment [4]. This regulatory status not only facilitates compliance but also enhances the credibility and translational relevance of field trial results. Moreover, its oral activity and compatibility with standard feeding practices simplify implementation in real-world livestock operations [5].

Comparative Efficacy Studies for Novel Anti-Methanogenic Candidates

Abrucomstat serves as the gold-standard positive control in studies evaluating novel methane inhibitors, whether synthetic or natural. Its well-characterized in vivo methane reduction (26–30% across multiple meta-analyses) and consistent dose-response profile provide a reliable benchmark against which new compounds can be objectively compared [6]. Using Abrucomstat as a reference standard ensures that the performance of new candidates can be contextualized within the broader literature, strengthening the validity and impact of comparative research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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